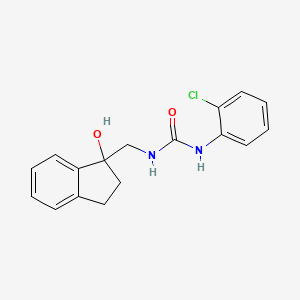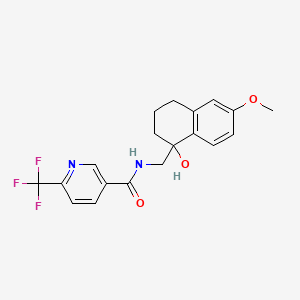
1-(4-Cyclopropylpiperidin-1-yl)-3-(3,4-dimethylphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Cyclopropylpiperidin-1-yl)-3-(3,4-dimethylphenyl)propan-1-one, commonly known as CPP, is a synthetic compound that belongs to the family of cathinones, which are psychoactive substances. CPP is a popular research chemical that has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.
Scientific Research Applications
CPP has been extensively studied for its potential therapeutic applications in various fields. In neuroscience, CPP has been shown to act as a selective dopamine transporter inhibitor, which means it can increase the levels of dopamine in the brain. This property makes CPP a potential candidate for the treatment of Parkinson's disease, depression, and attention deficit hyperactivity disorder (ADHD).
In pharmacology, CPP has been studied for its potential use as a pharmacological tool to study the dopamine system. CPP has been shown to induce hyperactivity and stereotypy in rodents, which are behaviors that are associated with the activation of the dopamine system. This property makes CPP a useful tool to study the role of dopamine in behavior and cognition.
In medicinal chemistry, CPP has been studied for its potential use as a lead compound to develop new drugs that target the dopamine system. CPP has a unique chemical structure that makes it a potential starting point for the design of new drugs that can selectively target the dopamine transporter.
Mechanism of Action
CPP acts as a selective dopamine transporter inhibitor, which means it can increase the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and reward. By inhibiting the reuptake of dopamine, CPP can increase the levels of dopamine in the synaptic cleft, which can lead to increased activation of dopamine receptors.
Biochemical and Physiological Effects
CPP has been shown to induce hyperactivity and stereotypy in rodents, which are behaviors that are associated with the activation of the dopamine system. CPP has also been shown to increase locomotor activity, which is a measure of motor function. These effects are consistent with the known effects of dopamine on behavior and cognition.
Advantages and Limitations for Lab Experiments
CPP has several advantages for lab experiments. It has a unique chemical structure that makes it a potential starting point for the design of new drugs that can selectively target the dopamine transporter. CPP is also a useful tool to study the role of dopamine in behavior and cognition. However, CPP has some limitations as well. It is a psychoactive substance that can induce hyperactivity and stereotypy in rodents, which can confound the interpretation of behavioral experiments.
Future Directions
There are several future directions for the study of CPP. One direction is the development of new drugs that target the dopamine transporter based on the chemical structure of CPP. Another direction is the use of CPP as a pharmacological tool to study the role of dopamine in behavior and cognition. Finally, the study of the biochemical and physiological effects of CPP can lead to a better understanding of the dopamine system and its role in health and disease.
Synthesis Methods
CPP can be synthesized by reacting 4-cyclopropylpiperidin-1-amine with 3,4-dimethylphenylacetone in the presence of a reducing agent such as sodium borohydride. This method was first reported in 2011 by the research group of David E. Nichols, who is a renowned chemist and pharmacologist.
properties
IUPAC Name |
1-(4-cyclopropylpiperidin-1-yl)-3-(3,4-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO/c1-14-3-4-16(13-15(14)2)5-8-19(21)20-11-9-18(10-12-20)17-6-7-17/h3-4,13,17-18H,5-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLLAKNJARANAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2CCC(CC2)C3CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclopropylpiperidin-1-yl)-3-(3,4-dimethylphenyl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-(trifluomethyl)phenyl)amino)formamide](/img/structure/B2366832.png)
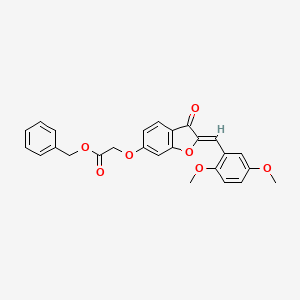
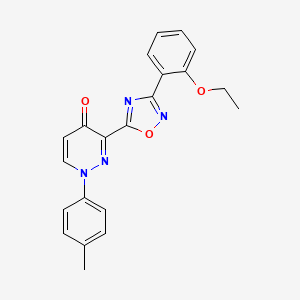
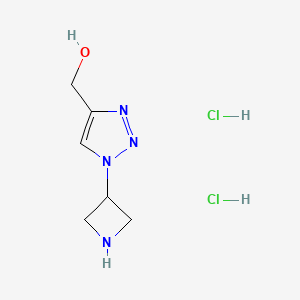

![1-[3-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2366842.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2366843.png)
![2-{[1-(2-oxo-2,3-dihydro-1H-imidazole-4-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2366844.png)

![[4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2366846.png)
![2-Methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2366847.png)

